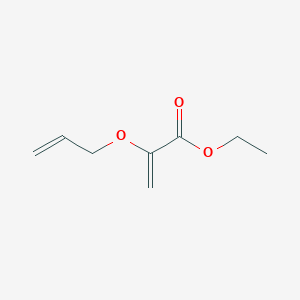

2-Allyloxy-acrylic acid ethyl ester

Description

2-Allyloxy-acrylic acid ethyl ester is an acrylic acid derivative featuring both an ethyl ester group and an allyloxy substituent. Acrylic acid esters are widely used in polymer chemistry due to their reactivity and versatility.

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl 2-prop-2-enoxyprop-2-enoate |

InChI |

InChI=1S/C8H12O3/c1-4-6-11-7(3)8(9)10-5-2/h4H,1,3,5-6H2,2H3 |

InChI Key |

MWHYCZQWKAWHPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Ethyl Acrylate (Acrylic Acid Ethyl Ester)

- Structure : Simplest acrylic acid ethyl ester without additional substituents.

- Properties : Low viscosity, high volatility, and moderate hydrophobicity. Used in elastomers and adhesives to enhance cold resistance and copolymer flexibility .

- Key Difference : Lacks the allyloxy group, limiting its utility in applications requiring post-polymerization modifications.

2-Ethylhexyl Acrylate

- Structure : Branched alkyl chain (C8) ester.

- Properties : Higher molecular weight reduces volatility and improves plasticizing effects. Enhances oil resistance in elastomers .

- Key Difference : The bulky alkyl group hinders reactivity compared to the allyloxy group, which offers unsaturated bonds for crosslinking .

2-Hydroxyethyl Acrylate

- Structure : Contains a hydroxyl group in the ester moiety.

- Properties : Hydrophilic due to -OH group; used in hydrogels and coatings for improved adhesion .

- Key Difference : The hydroxyl group enables hydrogen bonding, whereas the allyloxy group in 2-allyloxy-acrylic acid ethyl ester facilitates radical polymerization .

Acrylic Acid Allyl Ester

- Structure : Allyl ester without an ethyl group.

- Properties : Highly reactive due to allyl double bonds; used in crosslinked polymers and coatings .

- Key Difference : The ethyl ester in this compound may reduce reactivity compared to pure allyl esters but improves solubility in organic solvents .

Physicochemical Properties

Preparation Methods

Method Overview

This approach employs acid-catalyzed esterification between acrylic acid and 2-allyloxyethanol. Sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) serves as the catalyst, with polymerization inhibitors (e.g., phenothiazine) to prevent side reactions.

Reaction Conditions

-

Molar Ratio : 1:1.2 (acrylic acid to 2-allyloxyethanol)

-

Catalyst : 1–3 wt% H₂SO₄

-

Temperature : 90–110°C

-

Time : 4–6 hours

Key Considerations

-

Azeotropic Removal : Water is removed via azeotropic distillation using toluene or cyclohexane to shift equilibrium.

-

Inhibitors : Phenothiazine (0.1–0.5 wt%) suppresses acrylic acid polymerization.

Transesterification of Ethyl Acrylate with 2-Allyloxyethanol

Method Overview

This route utilizes enzymatic or metal-alkoxide-catalyzed transesterification, offering milder conditions and higher selectivity.

Enzymatic Catalysis

-

Conditions :

Metal-Alkoxide Catalysis

-

Conditions :

Advantages

Acylation via Acryloyl Chloride

Method Overview

Acryloyl chloride reacts with 2-allyloxyethanol in the presence of a base (e.g., triethylamine).

Procedure

-

Acryloyl Chloride Synthesis :

-

Esterification :

Purification

Silicon-Based Transesterification

Method Overview

A patent (CN106542994B) describes using chlorosilanes and allyloxy silanes under trifluoromethanesulfonic acid (TfOH) catalysis.

Steps

-

Chlorosilane Reaction :

-

Transesterification :

Benefits

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Esterification | H₂SO₄ | 90–110 | 4–6 | 70–85 | 95–98 |

| Enzymatic Transester. | CALB | 40–60 | 6–8 | 45–60 | 90–95 |

| Metal-Alkoxide Trans. | Ti(OiPr)₄ | 110 | 3–5 | 75–88 | 97–99 |

| Acylation | Triethylamine | 0–5 | 2–4 | 80–92 | 98–99 |

| Silicon-Based | TfOH | 50–80 | 6–10 | 85–90 | >99 |

Critical Considerations

-

Polymerization Inhibition : All methods require inhibitors (e.g., phenothiazine, hydroquinone) to prevent acrylic acid/ester polymerization.

-

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance enzymatic transesterification, while toluene aids azeotropic drying in direct esterification.

-

Catalyst Recovery : Metal alkoxides and enzymes (CALB) can be reused for 3–5 cycles without significant activity loss .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Allyloxy-acrylic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via esterification between acrylic acid derivatives and allyl alcohols. For example, analogous routes involve reacting chloroacetic acid with allyl alcohol under acid catalysis, as seen in allyl ester synthesis . Optimization includes controlling stoichiometry (e.g., excess allyl alcohol to drive equilibrium), using desiccants (e.g., molecular sieves) to remove water, and maintaining temperatures between 60–80°C to minimize side reactions like polymerization. Catalysts such as sulfuric acid or enzyme-mediated systems (e.g., lipases) may improve selectivity. Post-synthesis purification via fractional distillation or column chromatography is recommended.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- GC-MS : To confirm molecular weight and fragmentation patterns, as demonstrated for ethyl esters in metabolomic studies .

- FT-IR : To identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, allyl C=C ~1640 cm⁻¹), with reference to spectral databases .

- NMR (¹H/¹³C) : For structural elucidation; the allyloxy group will show distinct proton couplings (e.g., δ 4.5–5.5 ppm for CH₂=CH-CH₂-O), while the ethyl ester moiety appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm).

- HPLC : For purity assessment using reverse-phase columns (C18) and UV detection at 210–220 nm.

Q. What stabilization methods are recommended for this compound during storage, and how do inhibitors like 4-methoxyphenol function?

- Methodological Answer : The compound is prone to radical-initiated polymerization. Stabilizers such as 4-methoxyphenol (200–300 ppm) are added to scavenge free radicals, extending shelf life . Storage should occur in amber glass under inert gas (N₂/Ar) at –20°C. Periodic purity checks via titration (e.g., iodometric for peroxide content) are advised.

Advanced Research Questions

Q. How can computational chemistry models be applied to predict the reactivity and reaction mechanisms of this compound in polymerization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for radical or anionic polymerization pathways. Molecular dynamics simulations (e.g., using GROMACS) assess steric effects from the allyloxy group on monomer alignment. Studies on similar esters, such as ethyl acetoacetate, highlight the role of electron-withdrawing groups in stabilizing intermediates .

Q. What strategies are effective in resolving contradictions in reported kinetic data for the hydrolysis of this compound under varying pH conditions?

- Methodological Answer : Discrepancies may arise from buffer interactions or unaccounted catalysis. Systematic replication under controlled ionic strength (e.g., using KCl) and buffered systems (phosphate vs. acetate) is critical. Advanced kinetic modeling (e.g., Eyring plots for activation parameters) and in situ monitoring via stopped-flow UV-Vis can isolate pH-dependent mechanisms .

Q. What advanced spectroscopic methods (e.g., 2D NMR, time-resolved IR) can elucidate the dynamic conformational changes of this compound in solution?

- Methodological Answer :

- 2D NOESY NMR : To study spatial proximity between the allyloxy and ester groups, revealing preferred conformers.

- Time-resolved IR : Track real-time changes in C=O or C=C bond vibrations during solvolysis or photochemical reactions .

- Dynamic NMR (DNMR) : Analyze rotational barriers of the allyloxy moiety at variable temperatures (e.g., coalescence temperature for exchanging protons).

Data Contradiction Analysis

- Example Issue : Conflicting reports on ester hydrolysis rates in acidic vs. basic media.

- Resolution : Re-evaluate reaction conditions (e.g., solvent polarity, nucleophile concentration). For instance, basic hydrolysis may proceed via nucleophilic acyl substitution (OH⁻ attack), while acid conditions involve protonation of the carbonyl, altering the rate-limiting step. Cross-validation using isotopic labeling (¹⁸O in H₂O) can clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.